molecular formula C16H15BrN2O3 B5839740 (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate

(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate

Cat. No.: B5839740
M. Wt: 363.21 g/mol
InChI Key: MZTWLEGXEKLTTP-UHFFFAOYSA-N
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Description

(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of amino, phenyl, and bromo groups, which contribute to its reactivity and functionality in different chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate typically involves the use of Eschenmoser coupling reactions. This method is highly modular and starts from easily available precursors such as 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are optimized to achieve high yields, often ranging from 70% to 97%, and the (Z)-configuration of the product is confirmed by NMR techniques .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalability of the Eschenmoser coupling reaction suggests that it can be adapted for larger-scale synthesis. The reaction’s feasibility without the need for thiophiles, except for tertiary amides, makes it a practical choice for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis . The specific pathways involved depend on the context of its application, whether in cancer cells or other biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other (Z)-configured amino-phenyl derivatives, such as:

  • (Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones
  • (Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-pyrrol-2-ones

Uniqueness

What sets (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate apart is its combination of amino, phenyl, and bromo groups, which confer unique reactivity and functionality. This makes it particularly versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11-7-8-14(13(17)9-11)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTWLEGXEKLTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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